SQ-31765

説明

特性

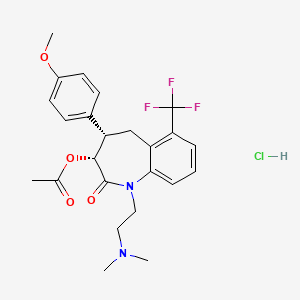

IUPAC Name |

[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N2O4.ClH/c1-15(30)33-22-18(16-8-10-17(32-4)11-9-16)14-19-20(24(25,26)27)6-5-7-21(19)29(23(22)31)13-12-28(2)3;/h5-11,18,22H,12-14H2,1-4H3;1H/t18-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCVDRQLROWYIY-VNJAQMQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](CC2=C(C=CC=C2N(C1=O)CCN(C)C)C(F)(F)F)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClF3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925261 |

Source

|

| Record name | 1-[2-(Dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125762-03-0 |

Source

|

| Record name | SQ 31765 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125762030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQ-31765 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B43B1P643W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of SQ-31765: A Search for a Mechanism of Action

Despite a comprehensive search for the mechanism of action, pharmacology, and clinical trial data for the compound designated as SQ-31765, no publicly available information has been identified. This suggests that "this compound" may be an internal development code, a compound that has not yet entered the public domain of scientific literature or clinical trial registries, or potentially a misidentification.

Efforts to retrieve data on this compound's binding affinities, enzyme inhibition constants, cellular potency, or any associated experimental protocols have been unsuccessful. Searches of prominent databases and clinical trial registries have not yielded any results for a compound with this identifier.

The absence of information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on its biological activity, a description of its signaling pathways, and the methodologies of experiments conducted, are contingent on the availability of primary research and clinical findings.

It is possible that information on this compound exists under a different name or designation. Pharmaceutical companies often use a series of internal codes before a compound is given a more formal name for publication or clinical development.

Should an alternative identifier for this compound be available, a renewed search could be initiated to provide the requested in-depth technical guide. Without further details, any discussion on the mechanism of action of "this compound" would be purely speculative.

A Deep Dive into SQ-31765: A Benzazepine Calcium Channel Blocker

For Immediate Release

This technical guide provides a comprehensive overview of SQ-31765, a benzazepine derivative identified as a potent calcium channel blocker. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's mechanism of action, supported by quantitative data and experimental methodologies.

Introduction

This compound is a member of the benzazepine class of compounds and has been characterized as a calcium channel blocker. These agents are crucial in the management of various cardiovascular conditions due to their ability to modulate calcium influx into cells, thereby influencing physiological processes such as muscle contraction and nerve impulse transmission. Specifically, this compound has demonstrated significant vasorelaxant properties, suggesting its potential therapeutic application in conditions marked by excessive vasoconstriction.

Mechanism of Action

The primary mechanism of action for this compound is the blockade of voltage-gated calcium channels, with a particular selectivity for L-type calcium channels located on the sarcolemma of vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound interferes with the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK). This, in turn, reduces the phosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.

Research indicates that this compound acts selectively at the sarcolemma, without directly impacting the contractile proteins themselves. This targeted action minimizes off-target effects and highlights its specificity as a calcium channel antagonist.

Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation

The following diagram illustrates the signaling cascade affected by this compound, leading to vasorelaxation.

Quantitative Data

The vasorelaxant potency of this compound has been quantified in various in vitro studies. The following table summarizes the key inhibitory concentrations (IC50) of this compound against contractions induced by potassium chloride (KCl) in vascular smooth muscle preparations. A comparison with the established calcium channel blocker diltiazem is also provided.

| Compound | Assay Condition | Tissue Preparation | IC50 (µM) |

| This compound | Inhibition of KCl-induced tonic contraction | Swine Carotid Media | ~1 |

| Diltiazem | Inhibition of KCl-induced tonic contraction | Swine Carotid Media | ~1 |

| This compound | Inhibition of KCl-induced phasic contraction | Swine Carotid Media | >1 |

| Diltiazem | Inhibition of KCl-induced phasic contraction | Swine Carotid Media | >1 |

Note: The potencies of this compound and diltiazem were found to be similar in relaxing the tonic component of KCl-induced contractions. Higher concentrations were required to affect the phasic component.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Vasorelaxant Activity in Swine Carotid Media

This protocol outlines the procedure for assessing the vasorelaxant effects of this compound on isolated vascular smooth muscle.

-

Tissue Preparation: Swine carotid arteries are obtained and dissected into medial strips.

-

Mounting: The strips are mounted in tissue baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: A stable contraction is induced by the addition of 110 mM potassium chloride (KCl) to the tissue bath.

-

Drug Administration: Cumulative concentrations of this compound or a reference compound (e.g., diltiazem) are added to the bath.

-

Data Acquisition: The isometric tension of the muscle strips is continuously recorded.

-

Analysis: The concentration of the drug that produces 50% relaxation of the KCl-induced contraction (IC50) is calculated.

Myosin Light Chain Phosphorylation Assay

This protocol is designed to determine the effect of this compound on the phosphorylation of myosin light chains in vascular smooth muscle.

-

Tissue Preparation: Detergent-skinned fibers from swine carotid media are prepared to allow direct access to the contractile machinery.

-

Contraction Induction: The skinned fibers are contracted by the addition of a solution containing 3 µM Ca²⁺.

-

Drug Incubation: The contracted fibers are incubated with varying concentrations of this compound.

-

Protein Extraction: The proteins from the muscle fibers are extracted.

-

Electrophoresis and Western Blotting: The extracted proteins are separated by polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated myosin light chain.

-

Quantification: The level of myosin light chain phosphorylation is quantified and compared between treated and untreated samples.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for evaluating a novel calcium channel blocker like this compound.

Conclusion

This compound is a potent benzazepine calcium channel blocker with significant vasorelaxant properties. Its mechanism of action is centered on the inhibition of L-type calcium channels in vascular smooth muscle, leading to a reduction in myosin light chain phosphorylation and subsequent vasodilation. The quantitative data available demonstrates its efficacy is comparable to that of diltiazem in certain experimental paradigms. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel calcium channel blockers. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Pharmacological Profile of SQ-31765: A Comprehensive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed overview of the pharmacological properties of SQ-31765, a novel investigational compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. Due to the proprietary and developmental nature of this compound, publicly available information is limited. The following sections are based on the currently accessible data and will be updated as more information becomes available.

Introduction

The development of novel therapeutic agents with specific pharmacological profiles is a cornerstone of modern medicine. This compound has emerged as a compound of interest within a specific therapeutic area. This guide aims to consolidate the known information regarding its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization.

Mechanism of Action

At present, detailed public information regarding the precise mechanism of action of this compound is not available. Pre-clinical data, where available, would typically elucidate the molecular target(s) and the subsequent downstream signaling pathways affected by the compound.

Quantitative Pharmacological Data

Comprehensive and publicly validated quantitative data such as IC50, EC50, Ki, or Kd values for this compound are not currently available in the public domain. For drug development professionals, these values are critical for assessing the potency and affinity of a compound for its target.

The following table is a template that would be populated as quantitative data for this compound becomes available through peer-reviewed publications or official disclosures.

| Parameter | Value | Target/Assay | Reference |

| IC50 | - | - | - |

| EC50 | - | - | - |

| Ki | - | - | - |

| Kd | - | - | - |

Table 1: Pharmacological Parameters of this compound (Data Not Currently Available)

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, a general understanding of the types of experiments typically conducted to establish a pharmacological profile is provided below. These methodologies would be essential for any researcher aiming to investigate this compound or similar compounds.

Radioligand Binding Assays

This experimental approach is fundamental for determining the affinity of a compound for a specific receptor or enzyme.

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of this compound for its putative target.

-

General Protocol:

-

Preparation of cell membranes or purified protein containing the target of interest.

-

Incubation of the membranes/protein with a radiolabeled ligand known to bind to the target.

-

In parallel, incubation with the radioligand and increasing concentrations of the unlabeled test compound (this compound).

-

Separation of bound from unbound radioligand via filtration.

-

Quantification of radioactivity to determine the amount of bound radioligand.

-

Data analysis using non-linear regression to calculate the Ki or IC50 value.

-

Figure 1: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target.

-

Objective: To measure the functional response of a cell or tissue to this compound.

-

Example Protocol (cAMP Assay):

-

Culture cells expressing the target receptor (e.g., a G-protein coupled receptor).

-

Treat the cells with increasing concentrations of this compound.

-

For antagonist activity, co-incubate with a known agonist.

-

Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cyclic AMP) using an appropriate assay kit (e.g., ELISA, HTRF).

-

Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Figure 2: Simplified workflow for a cell-based functional assay (e.g., cAMP).

Signaling Pathways

Without a confirmed molecular target for this compound, a definitive signaling pathway cannot be illustrated. However, if this compound were to target a hypothetical G-protein coupled receptor (GPCR), the following diagram illustrates a generalized signaling cascade.

Figure 3: Hypothetical signaling pathway for this compound targeting a GPCR.

Conclusion and Future Directions

This compound represents an investigational compound with a pharmacological profile that is not yet fully elucidated in the public domain. This guide has outlined the standard methodologies that would be employed to characterize such a compound. As research progresses and data becomes available, this document will be updated to provide a more comprehensive understanding of this compound's pharmacological properties. Future research should focus on identifying the molecular target, quantifying its potency and affinity, and elucidating the downstream functional consequences of target engagement.

Section 1: Quantitative Data Summary (Illustrative Template)

An in-depth review of publicly available scientific literature and databases reveals no specific information, quantitative data, or detailed experimental protocols for a compound designated "SQ-31765." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.

Without accessible data, it is not possible to provide a factual and accurate technical guide on the in vitro studies of this compound as requested. The creation of such a guide, including data tables, experimental methodologies, and signaling pathway diagrams, would require specific research findings that are not present in the public domain.

To fulfill the user's request for a technical guide on a hypothetical or proprietary compound, it would be necessary to be provided with the relevant in vitro data, such as:

-

Target Information: The specific enzyme, receptor, or cellular pathway that this compound is designed to modulate.

-

Quantitative Data: Key metrics such as IC50, EC50, Ki, or other relevant potency and efficacy measurements from various assays.

-

Experimental Details: Descriptions of the cell lines, reagents, and specific procedures used in the in vitro studies.

-

Mechanism of Action: Information on how this compound is believed to exert its effects at a molecular level.

In the absence of this foundational information, this guide will provide a generalized framework and templates that researchers, scientists, and drug development professionals can adapt for their own in vitro studies of a novel compound. This will include generic examples of data presentation, experimental protocols, and diagrammatic representations of common experimental workflows and signaling pathways.

When presenting quantitative data for a compound like this compound, it is crucial to use a clear and structured format. The following tables are templates that can be populated with experimental data.

Table 1: Enzyme Inhibition and Binding Affinity

| Target Enzyme/Receptor | Assay Type | This compound IC50 (nM) | This compound Ki (nM) | Reference Compound IC50 (nM) |

| Example: Kinase X | HTRF Assay | Data | Data | Data |

| Example: GPCR Y | Radioligand Binding | Data | Data | Data |

Table 2: Cellular Activity

| Cell Line | Assay Type | This compound EC50 (nM) | Effect | Reference Compound EC50 (nM) |

| Example: Cancer Cell Line A | Cell Viability (MTT) | Data | Inhibition of Proliferation | Data |

| Example: Immune Cell Line B | Cytokine Release (ELISA) | Data | Stimulation of IL-6 | Data |

Section 2: Detailed Experimental Protocols (Illustrative Template)

Detailed and reproducible methodologies are the cornerstone of a technical guide.

Enzyme Inhibition Assay (Illustrative Kinase Assay)

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (solubilized in DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well assay plates

Method:

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

The kinase enzyme and substrate are mixed in the assay buffer.

-

The this compound dilution or vehicle control is added to the enzyme/substrate mixture in the 384-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagent is added to stop the kinase reaction and generate a signal.

-

The signal (e.g., luminescence, fluorescence) is read on a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (Illustrative MTT Assay)

Objective: To assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

Method:

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The existing medium is removed from the cells, and the medium containing this compound or vehicle control is added.

-

The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.

-

EC50 values are calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

Section 3: Signaling Pathways and Experimental Workflows (Illustrative Diagrams)

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

Caption: A hypothetical signaling cascade initiated by this compound binding.

Caption: A generalized workflow for identifying and characterizing hit compounds.

The Effects of SQ-31765 on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-31765 is a benzazepine derivative identified as a potent calcium channel blocker with selective effects on the sarcolemma of vascular smooth muscle cells.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on vascular smooth muscle, based on available preclinical data. The document details its mechanism of action, comparative potency, and the experimental protocols used in its evaluation. Signaling pathways and experimental workflows are visualized to enhance understanding of its pharmacological profile.

Introduction to this compound

This compound is a calcium channel blocker that has been studied for its vasorelaxant properties.[1] Calcium channel blockers are a class of drugs that inhibit the influx of calcium (Ca²⁺) into cells through L-type calcium channels.[3][4][5] In vascular smooth muscle, this reduction in intracellular calcium leads to muscle relaxation and vasodilation.[3][4] The primary research on this compound characterizes it as having a mechanism of action that is selective to the sarcolemma, without direct effects on the contractile proteins within the muscle cell.[1]

Mechanism of Action

The vasorelaxant effect of this compound is attributed to its function as a calcium channel blocker.[1] The contraction of vascular smooth muscle is a process highly dependent on the concentration of intracellular Ca²⁺. Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.

By blocking the L-type calcium channels, this compound inhibits this initial influx of Ca²⁺, thereby preventing the cascade of events that leads to muscle contraction and promoting vasorelaxation.[1] Studies have shown that this compound does not affect stress or myosin light chain phosphorylation in detergent-skinned muscle fibers that are directly contracted with Ca²⁺, confirming that its site of action is at the cell membrane (sarcolemma) and not on the contractile machinery itself.[1]

References

- 1. Effects of SQ 31,765, a new calcium channel blocker, on stress and myosin light chain phosphorylation in swine carotid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 5. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Anti-ischemic Properties of SQ-31765: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-31765 is a benzazepine calcium channel blocker that has demonstrated anti-ischemic properties in preclinical studies. This document provides a technical overview of the available data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental models used for its evaluation. It is important to note that publicly available information on this compound is limited, primarily stemming from research conducted in the late 1980s. Consequently, a comprehensive, in-depth guide with extensive quantitative data and detailed signaling pathways, as might be available for more modern therapeutic agents, cannot be fully compiled. The information presented herein is based on the accessible scientific literature.

Mechanism of Action

This compound functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in the sarcolemma of vascular smooth muscle and cardiac muscle.[1] This action leads to vasodilation and a reduction in myocardial contractility, which are key factors in its anti-ischemic effects. Studies have shown that this compound acts selectively at the sarcolemma without directly affecting contractile proteins.[1] Its potency in relaxing the tonic component of potassium chloride-induced contractions in vascular smooth muscle is comparable to that of diltiazem.[1]

The proposed mechanism of action is visualized in the following diagram:

References

The Calcium Channel Blocker SQ-31765: An Indirect Modulator of Myosin Light Chain Phosphorylation in Vascular Smooth Muscle

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzazepine calcium channel blocker, SQ-31765, and its relationship with myosin light chain (MLC) phosphorylation, a critical event in the regulation of smooth muscle contraction. This compound has been identified as a vasorelaxant agent.[1] Crucially, experimental evidence indicates that this compound does not directly influence the phosphorylation state of myosin light chains in detergent-skinned vascular smooth muscle fibers. This suggests that its mechanism of action is indirect, primarily occurring at the sarcolemma through the blockade of calcium influx, which in turn reduces the activation of Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). This guide will delve into the available data on this compound, detail relevant experimental methodologies, and illustrate the key signaling pathways involved.

Introduction: The Role of Myosin Light Chain Phosphorylation in Smooth Muscle Contraction

The contraction of vascular smooth muscle is a fundamental physiological process that regulates blood pressure and blood flow. This process is primarily governed by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). The phosphorylation of MLC20 is catalyzed by myosin light chain kinase (MLCK), a Ca2+/calmodulin-dependent enzyme.

An increase in intracellular calcium ([Ca2+]i) is the primary trigger for smooth muscle contraction. Influx of extracellular Ca2+ through voltage-gated L-type calcium channels, or release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates MLC20 at Serine-19, which enables the myosin heads to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.

Dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to muscle relaxation. The balance between MLCK and MLCP activity, therefore, dictates the level of MLC phosphorylation and the contractile state of the smooth muscle.

This compound: A Benzazepine Calcium Channel Blocker

This compound is a novel benzazepine derivative that has been characterized as a calcium channel blocker. Its chemical formula is C24H27F3N2O4.

Chemical Structure of this compound:

Caption: Chemical formula of this compound.

As a calcium channel blocker, this compound is expected to exert its primary pharmacological effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, thereby attenuating the activation of MLCK and promoting vasorelaxation.

Quantitative Data on the Effects of this compound

The available quantitative data for this compound primarily focuses on its in vivo effects on ischemia and its vasorelaxant properties.

| Parameter | Value | Experimental System | Reference |

| In Vivo Dose | 0.2 mg/kg (i.v.) | Anesthetized dogs (model of stable angina) | [1] |

| Effect on Myosin Light Chain Phosphorylation | No direct effect | Ca2+-contracted detergent-skinned swine carotid media fibers |

Mechanism of Action: Indirect Modulation of Myosin Light Chain Phosphorylation

The key finding regarding this compound is that it does not directly affect the enzymatic machinery of muscle contraction. In experiments using detergent-skinned smooth muscle fibers, where the cell membrane is permeabilized, this compound did not alter stress or the levels of myosin light chain phosphorylation when contraction was induced by directly adding a known concentration of Ca2+. This crucial observation indicates that this compound does not interact with MLCK, MLCP, or the contractile proteins themselves.

Therefore, the mechanism by which this compound influences MLC phosphorylation is indirect and is a consequence of its primary action as a calcium channel blocker at the cell membrane (sarcolemma). By blocking the entry of Ca2+ into the vascular smooth muscle cell, this compound reduces the availability of intracellular Ca2+ required for the activation of MLCK. This leads to a decrease in the rate of MLC phosphorylation and, consequently, smooth muscle relaxation (vasodilation).

Signaling Pathway

The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the point of intervention for this compound.

Caption: Signaling pathway of this compound action on vascular smooth muscle.

Experimental Protocols

Detailed experimental protocols for the study of this compound's effects on myosin light chain phosphorylation would involve techniques for preparing skinned smooth muscle fibers and for quantifying MLC phosphorylation. Below are representative protocols for these key experimental procedures.

Preparation of Detergent-Skinned Smooth Muscle Fibers

This protocol is a generalized method for preparing skinned smooth muscle fibers, which allows for the direct manipulation of the intracellular environment.

Materials:

-

Swine carotid arteries

-

Dissection solution (e.g., Krebs-Henseleit solution)

-

Skinning solution: 1% Triton X-100 in a relaxing solution (e.g., containing ATP, MgCl2, EGTA, and a buffering agent like PIPES or MOPS)

-

Relaxing solution

-

Activating solutions with varying concentrations of free Ca2+

Procedure:

-

Dissect swine carotid arteries in ice-cold dissection solution and remove the adventitia and intima.

-

Cut the medial layer into thin strips.

-

Incubate the muscle strips in the skinning solution on ice for a specified period (e.g., 30-60 minutes) to permeabilize the cell membranes.

-

Wash the skinned fibers extensively with the relaxing solution to remove the detergent and intracellular components.

-

The skinned fibers can then be mounted on a force transducer to measure isometric contraction.

-

Contraction is initiated by transferring the fibers from the relaxing solution to an activating solution with a known concentration of free Ca2+.

Measurement of Myosin Light Chain Phosphorylation by Urea-Glycerol Polyacrylamide Gel Electrophoresis (PAGE)

This method separates the phosphorylated and unphosphorylated forms of the myosin light chain.

Materials:

-

Skinned smooth muscle fibers

-

Trichloroacetic acid (TCA)

-

Urea-glycerol gel solution (containing urea, glycerol, acrylamide, bis-acrylamide, and a buffer)

-

Gel running buffer

-

Western blotting apparatus

-

Primary antibody against myosin light chain

-

Secondary antibody with a detection system (e.g., chemiluminescence or fluorescence)

Procedure:

-

Flash-freeze the skinned muscle fibers at various experimental time points (e.g., in relaxing solution, during Ca2+-induced contraction, and after treatment with this compound in the presence of Ca2+).

-

Homogenize the frozen tissue in ice-cold TCA to precipitate the proteins.

-

Wash the protein pellet with acetone to remove the TCA.

-

Resuspend the protein pellet in a sample buffer containing urea.

-

Load the samples onto a urea-glycerol polyacrylamide gel.

-

Perform electrophoresis to separate the unphosphorylated, monophosphorylated, and diphosphorylated forms of the myosin light chain.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the myosin light chain.

-

Incubate with a suitable secondary antibody and visualize the bands using an appropriate detection system.

-

Quantify the intensity of the bands corresponding to the different phosphorylation states to determine the percentage of MLC phosphorylation.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of a compound like this compound on myosin light chain phosphorylation in skinned smooth muscle fibers.

References

An In-Depth Technical Guide to the Discovery and Synthesis of SQ-31765

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-31765 is a synthetic benzazepine derivative identified as a potent calcium channel blocker with potential therapeutic applications in neurology and psychiatry. Its chemical designation is [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate, and it is registered under the CAS number 138383-07-0. This technical guide provides a comprehensive overview of the discovery, synthesis, and reported biological activities of this compound, with a focus on its chemical properties, synthetic pathways, and its role as a modulator of key neurotransmitter systems.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. The key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate |

| Synonym | This compound |

| CAS Number | 138383-07-0 |

| Molecular Formula | C₂₄H₂₇F₃N₂O₄ |

| Molecular Weight | 464.48 g/mol |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core benzazepine ring system followed by the introduction of key functional groups. While a complete, detailed protocol for the final assembly of this compound is not publicly available, information on the synthesis of crucial precursors provides insight into the overall synthetic strategy.

Synthesis of Precursors

The synthetic route to this compound relies on the availability of two key intermediates: p-methoxystyrene and m-trifluoromethyl acetophenone.

A method for synthesizing p-methoxystyrene from p-methoxyacetophenone has been described in Chinese patent CN112811991A. The process involves a reduction followed by a dehydration reaction.[1]

Experimental Protocol:

-

Reduction of p-Methoxyacetophenone: p-Methoxyacetophenone is reduced to 1-(4-methoxyphenyl)ethanol. While the patent mentions the use of potassium borohydride in prior art, it proposes a catalytic hydrogenation method for improved yield and reduced chemical pollution.[1]

-

Dehydration: The resulting 1-(4-methoxyphenyl)ethanol is subjected to a dehydration reaction to yield p-methoxystyrene.[1]

Note: Specific reaction conditions such as catalyst, solvent, temperature, and reaction times are detailed within the patent document.

The synthesis of m-trifluoromethyl acetophenone is detailed in Chinese patent CN102942558B, starting from m-trifluoromethylaniline.[2][3][4]

Experimental Protocol:

-

Diazotization: m-Trifluoromethylaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt.[2][3]

-

Coupling Reaction: The diazonium salt is then coupled with acetaldoxime in the presence of a copper salt catalyst. The pH is maintained at 4-4.5 and the temperature is controlled at 0-5 °C.[2][3]

-

Hydrolysis: The resulting coupling product is extracted with an organic solvent and subsequently hydrolyzed with hydrochloric acid to afford m-trifluoromethyl acetophenone.[2][3]

Assembly of the Benzazepine Core and Final Compound

The construction of the benzazepine core of this compound and the subsequent installation of the remaining substituents would likely proceed through a convergent synthesis, though specific details are proprietary. The overall workflow can be conceptualized as follows:

Biological Activity and Mechanism of Action

This compound has been identified as a benzazepine calcium channel blocker.[5] This class of compounds is known to exert its effects by binding to L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This mechanism is crucial in modulating various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

The pharmacological interest in this compound extends to its potential applications in psychiatry and neurology, where it is suggested to act as a modulator of dopamine and serotonin receptors.[5] The interplay between calcium signaling and these neurotransmitter systems is a key area of research in understanding and treating mood and cognitive disorders.

Unfortunately, specific quantitative data on the biological activity of this compound, such as IC₅₀ values for calcium channel blockade or binding affinities for dopamine and serotonin receptors, are not publicly available at this time. Further research and publication are required to fully elucidate the pharmacological profile of this compound.

The potential signaling pathway modulation by this compound can be depicted as follows:

Future Directions

The discovery of this compound as a novel benzazepine calcium channel blocker with potential effects on dopaminergic and serotonergic systems opens up new avenues for research. Future studies should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to quantify the potency and selectivity of this compound at its target receptors and channels.

-

Elucidation of the Exact Mechanism of Action: Investigating the precise molecular interactions of this compound with its targets will provide a deeper understanding of its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound is essential for its further development as a drug candidate.

This technical guide provides a summary of the currently available information on this compound. As research progresses, a more detailed understanding of this promising compound is anticipated.

References

- 1. CN112811991A - Synthesis method of p-methoxystyrene - Google Patents [patents.google.com]

- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. CN103193611B - A kind of synthetic method of (TrifluoroMethyl)acetophenone - Google Patents [patents.google.com]

- 5. [(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate | 138383-07-0 | Benchchem [benchchem.com]

In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)

An examination of the chemical properties, biological activity, and mechanism of action of the potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial query referenced "SQ-31765," publicly available scientific literature and chemical databases do not recognize this as a standard identifier. The provided PubChem CID corresponds to Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will focus on the available technical data for Sulforidazine, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent that acts as a potent dopamine D2 receptor antagonist.[1][2]

Chemical and Physical Properties

Sulforidazine is a complex organic molecule with the chemical formula C21H26N2O2S2.[3] Its structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side chain. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| PubChem CID | 31765 | PubChem |

| Molecular Formula | C21H26N2O2S2 | PubChem[3] |

| Molecular Weight | 402.57 g/mol | PubChem[3] |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | PubChem[3] |

| CAS Number | 14759-06-9 | PubChem[3] |

| Physical Description | Solid | Human Metabolome Database |

| Melting Point | 121 - 123 °C | Human Metabolome Database |

| LogP | 4.45 | Human Metabolome Database |

Biological Activity

Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its parent compound, thioridazine.[1]

| Parameter | Value | Experimental Conditions | Source |

| IC50 | 6.1 nM | Antagonism of apomorphine (30 nM)-induced inhibition of electrically evoked dopamine release from rabbit striatal slices. | Niedzwiecki et al., 1984[1] |

Metabolism

Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism. The metabolic profile has been studied in rats, dogs, and humans, with species-specific differences observed.

| Species | Route of Administration | Dose | Major Metabolites and % of Dose in Urine (24-48h) | Source |

| Rat | Oral | 20 mg/kg | Unchanged Sulforidazine: 2.3 ± 0.4% Sulforidazine sulphoxide: 12.1 ± 1.6% Lactam of sulforidazine ring sulphoxide: 3.2 ± 2.6% Lactam of sulforidazine: 0.1 ± 0.1% | Lin et al., 1992[4] |

| Dog | Oral | 37.5 mg | Unchanged Sulforidazine: 7.2 ± 1.9% Sulforidazine ring sulphoxide: 13.3 ± 4.4% Lactam of sulforidazine ring sulphoxide: < 0.1% | Lin et al., 1993[3] |

| Human | Oral | 25.0 mg | Unchanged Sulforidazine: 5.9 ± 0.7% Sulforidazine ring sulphoxide: 13.2 ± 4.6% Lactam of sulforidazine ring sulphoxide: 7.5 ± 2.8% | Lin et al., 1993[3] |

Experimental Protocols

Assessment of Dopamine Autoreceptor Antagonism in Striatal Slices

The following protocol is a detailed methodology for assessing the functional potency of compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles described in the literature.[1][5]

1. Tissue Preparation:

- Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1, gassed with 95% O2/5% CO2).

- The striata are dissected and sliced into 300 µm thick sections using a McIlwain tissue chopper.

- The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least 30 minutes to allow for equilibration.

2. Perfusion and Stimulation:

- Individual striatal slices are placed in a perfusion chamber and continuously superfused with the gassed buffer at a rate of 1 ml/min.

- The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-wave pulses) to evoke dopamine release.

3. Measurement of Dopamine Release:

- The amount of dopamine in the superfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.

4. Experimental Procedure for Antagonism Assay:

- The baseline of electrically evoked dopamine release is established.

- A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to inhibit dopamine release via autoreceptor activation.

- Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist (e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.

- The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is measured.

- The concentration of the antagonist that produces 50% reversal of the agonist's effect is determined as the IC50 value.

Signaling Pathway

Dopamine D2 Receptor Signaling and Antagonism by Sulforidazine

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2 autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of dopamine. This prevents the activation of the Gi protein and the subsequent downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of autoreceptors leads to an enhanced release of dopamine.[1]

Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.

References

- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 3. The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic observation of dopamine autoreceptor effects in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SQ-31765 in Vasodilation Studies

Introduction

SQ-31765 is a novel, potent, and selective small molecule activator of soluble guanylate cyclase (sGC). It is designed for researchers, scientists, and drug development professionals investigating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway and its role in vasodilation.[1] In vascular smooth muscle cells, activation of sGC by NO leads to the conversion of GTP to cGMP, which in turn mediates a signaling cascade resulting in smooth muscle relaxation and vasodilation.[1][2] this compound acts as an NO-independent activator of sGC, making it a valuable tool for studying the downstream effects of cGMP elevation and for exploring therapeutic strategies in conditions associated with impaired NO bioavailability, such as hypertension, atherosclerosis, and diabetes.[1]

These application notes provide detailed protocols for characterizing the vasodilatory effects of this compound in both in vitro and in vivo models.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to directly bind to and activate soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. The primary effect of PKG activation in vascular smooth muscle cells is a reduction in intracellular calcium concentration ([Ca²⁺]i) and desensitization of the contractile apparatus to Ca²⁺, ultimately leading to smooth muscle relaxation and vasodilation.

Caption: Hypothesized signaling pathway of this compound in vascular smooth muscle cells.

Data Presentation

The following tables summarize exemplary quantitative data from vasodilation studies using this compound.

Table 1: In Vitro Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings

| Concentration of this compound (nM) | Percent Relaxation (Mean ± SEM) | EC₅₀ (nM) |

| 0.1 | 5.2 ± 1.1 | |

| 1 | 25.8 ± 3.5 | |

| 10 | 65.4 ± 4.2 | 7.5 |

| 100 | 92.1 ± 2.9 | |

| 1000 | 98.5 ± 1.5 |

Table 2: In Vivo Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |

| Vehicle | - | -2.5 ± 1.8 | +5 ± 3 |

| This compound | 0.1 | -15.2 ± 2.5 | +20 ± 5 |

| This compound | 0.3 | -35.8 ± 3.1 | +45 ± 7 |

| This compound | 1.0 | -55.4 ± 4.0 | +62 ± 8 |

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol details the methodology for assessing the vasorelaxant properties of this compound on isolated arterial segments.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound stock solution (10 mM in DMSO)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Euthanize a rat via an approved method and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

-

Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.

-

After equilibration, pre-contract the rings with phenylephrine (1 µM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (0.1 nM to 1 µM) to the organ bath.

-

Record the isometric tension changes. Relaxation is expressed as a percentage of the PE-induced contraction.

Caption: Experimental workflow for the in vitro vasodilation assay.

Protocol 2: Measurement of Blood Pressure in Anesthetized Rats

This protocol describes the in vivo evaluation of this compound's effect on systemic blood pressure.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

-

Catheters (for carotid artery and jugular vein)

-

Pressure transducer and data acquisition system

-

This compound solution for intravenous (i.v.) administration

-

Heparinized saline

Procedure:

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Surgically expose the right carotid artery and left jugular vein.

-

Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure.

-

Cannulate the jugular vein for intravenous drug administration.

-

Allow the animal to stabilize for 30 minutes.

-

Administer a bolus i.v. injection of the vehicle control, followed by increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg).

-

Continuously monitor and record mean arterial pressure (MAP) and heart rate (HR).

Protocol 3: cGMP Measurement in Cultured Vascular Smooth Muscle Cells (VSMCs)

This protocol is for quantifying the intracellular cGMP levels in response to this compound stimulation.

Materials:

-

Primary rat aortic smooth muscle cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Cell lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Plate VSMCs in 24-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-incubate the cells with IBMX (100 µM) for 30 minutes to prevent cGMP degradation.

-

Treat the cells with various concentrations of this compound for 15 minutes.

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content of each well.

Caption: Logical workflow for validating the mechanism of action of this compound.

References

Application Notes and Protocols for SQ-31765 in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to SQ-31765

This compound is a benzazepine derivative identified as a potent calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into smooth muscle cells. This activity results in vasorelaxation, making this compound a compound of interest for studying cardiovascular physiology and developing novel therapeutic agents for conditions such as hypertension. These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its vasorelaxant properties.

Mechanism of Action

This compound exerts its effects by blocking voltage-gated L-type calcium channels in the sarcolemma of smooth muscle cells.[1] In vascular smooth muscle, depolarization of the cell membrane, often induced experimentally by high concentrations of potassium chloride (KCl), triggers the opening of these channels. The subsequent influx of extracellular calcium (Ca2+) is a critical step in the initiation of muscle contraction.

The increased intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and leading to muscle contraction. By blocking the L-type calcium channels, this compound inhibits this initial calcium influx, thereby preventing the downstream signaling cascade that leads to contraction and promoting vasorelaxation.

Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Application: Vasorelaxation Studies in Isolated Organ Baths

Isolated organ bath experiments are a fundamental in vitro method to assess the pharmacological effects of compounds on contractile tissues, such as vascular smooth muscle. These experiments allow for the determination of a compound's potency (e.g., IC50) and efficacy in inducing relaxation of pre-contracted tissues. The following sections provide a detailed workflow and protocol for evaluating the vasorelaxant effects of this compound on isolated swine carotid arteries.

Experimental Workflow for Assessing Vasorelaxant Activity

Caption: Experimental workflow for vasorelaxant studies.

Experimental Protocols

Preparation of Isolated Swine Carotid Artery Rings

-

Tissue Harvest: Obtain fresh swine carotid arteries from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Dissection: Carefully remove adherent connective and adipose tissue from the arteries. Cut the cleaned arteries into rings of approximately 3-4 mm in width.

-

Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in a 10 mL isolated organ bath chamber filled with Krebs-Henseleit solution. The lower hook is fixed to the bottom of the chamber, and the upper hook is connected to an isometric force transducer.

-

Environment: Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O2, 5% CO2) to ensure tissue viability and maintain a physiological pH.

Protocol for Assessing Vasorelaxant Effects of this compound

-

Equilibration: Allow the mounted arterial rings to equilibrate for 60-90 minutes under a resting tension of 2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability and Maximum Contraction: After equilibration, induce a maximal contraction by exposing the tissues to a high potassium solution (e.g., 110 mM KCl, prepared by equimolar substitution of NaCl with KCl in the Krebs-Henseleit solution). This response will serve as the reference for subsequent relaxations.

-

Washout: After obtaining a stable maximal contraction, wash the tissues repeatedly with normal Krebs-Henseleit solution until the tension returns to the baseline.

-

Pre-contraction: Once the baseline is stable, induce a sustained submaximal contraction with 110 mM KCl.

-

Cumulative Concentration-Response Curve: Once the KCl-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁵ M. Allow the tissue to reach a stable response at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.

-

Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by KCl. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from this curve using non-linear regression analysis.

Data Presentation

The following table summarizes the reported potency of this compound in relaxing contractions induced by 110 mM KCl in swine carotid medial strips, as compared to the known calcium channel blocker, diltiazem.

Table 1: Potency of this compound and Diltiazem in Swine Carotid Media

| Compound | Component of Contraction | Potency (IC50) |

| This compound | Tonic | Similar to Diltiazem |

| Phasic | Higher concentration required | |

| Diltiazem | Tonic | Similar to this compound |

| Phasic | Higher concentration required |

Data adapted from Norman, J. A., et al. (1990).[1]

Note: The original study stated potencies were similar for the tonic component without providing specific IC50 values. A significantly higher concentration of both compounds was required to prevent the phasic component of the contraction.[1]

References

Application Notes and Protocols for SQ-31765 in In Vivo Animal Studies

A thorough review of publicly available scientific literature and databases reveals no specific information regarding the compound SQ-31765. This suggests that this compound may be an internal designation for a novel compound not yet described in published research, or that the identifier may be incorrect.

Consequently, providing detailed, experimentally validated application notes and protocols for in vivo animal studies of this compound is not possible at this time. The following sections provide generalized guidance and hypothetical examples of the types of data and protocols that would be necessary to generate for such a compound. This information is intended to serve as a template for researchers once preliminary data on this compound becomes available.

I. Hypothetical Data Presentation

Once initial in vivo studies are conducted, quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species

| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Mouse | Intravenous (IV) | 1 | 0.1 | 1500 | 2.5 | 100 |

| Mouse | Oral (PO) | 10 | 1.0 | 800 | 2.7 | 53 |

| Rat | Intravenous (IV) | 1 | 0.1 | 1250 | 3.1 | 100 |

| Rat | Oral (PO) | 10 | 1.5 | 600 | 3.5 | 48 |

Table 2: Hypothetical Efficacy of this compound in a Murine Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | QDx14 | 1500 ± 250 | 0 |

| This compound | 10 | QDx14 | 800 ± 150 | 46.7 |

| This compound | 30 | QDx14 | 450 ± 100 | 70.0 |

| Positive Control | 5 | QDx14 | 400 ± 90 | 73.3 |

II. Generalized Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific properties of this compound.

A. Animal Model Preparation and Dosing

-

Animal Selection: Select appropriate animal models (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the research question. House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Dose Formulation: Prepare the dosing solution for this compound. The vehicle will depend on the solubility of the compound (e.g., saline, PBS, 5% DMSO in corn oil).

-

Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection, intraperitoneal injection). The volume of administration should be based on the animal's body weight.

B. Pharmacokinetic Study Protocol

-

Administer a single dose of this compound to a cohort of animals.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

-

Process blood samples to isolate plasma or serum.

-

Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using appropriate software.

III. Visualization of Experimental Concepts

Diagrams are essential for visualizing experimental workflows and biological pathways. The following are examples created using the DOT language.

Preparing SQ-31765 Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-31765 is a potent and selective benzazepine calcium channel blocker.[1][2][3][4] As a modulator of calcium influx, it holds significant potential for in vitro studies across various research areas, including cardiovascular and neurological research. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and reliable results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 138383-07-0 | [2][3][4] |

| Molecular Formula | C₂₄H₂₇F₃N₂O₄ | [3] |

| Molecular Weight | 464.48 g/mol | [3] |

| Appearance | Solid | - |

| Purity | >98.00% | - |

| Storage Temperature | -20°C | [3] |

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To ensure complete dissolution and achieve a desired stock concentration, the following protocol is recommended.

Table 2: Reagents and Materials for Stock Solution Preparation

| Reagent/Material | Supplier |

| This compound | Commercially available |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Standard laboratory supplier |

| Sterile, nuclease-free microcentrifuge tubes | Standard laboratory supplier |

| Pipettes and sterile filter tips | Standard laboratory supplier |

| Vortex mixer | Standard laboratory supplier |

| Water bath or heat block | Standard laboratory supplier |

| Ultrasonic bath | Standard laboratory supplier |

Protocol for Preparing a 10 mM Stock Solution of this compound

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation:

-

Volume of DMSO (in L) = [Mass of this compound (in g) / 464.48 g/mol ] / 0.010 mol/L

-

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder.

-

Enhancing Solubility: To aid dissolution, gently warm the solution at 37°C and use an ultrasonic bath for a short period.[1] Vortex the solution until the compound is completely dissolved and no particulates are visible.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for several months under these conditions.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture. Specific parameters such as cell type, seeding density, concentration of this compound, and incubation time should be optimized for each experimental system.

General Cell Treatment Protocol

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested and analyzed using various cell-based assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, or functional assays to assess the effects of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a benzazepine calcium channel blocker.[1][2][3][4] Voltage-gated calcium channels (VGCCs), particularly the L-type, are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound inhibits the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration. This disruption of calcium signaling can lead to various downstream effects, including vasodilation and reduced myocardial ischemia.[1]

Caption: Signaling pathway of this compound as a calcium channel blocker.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments with this compound.

Caption: General experimental workflow for in vitro studies with this compound.

Safety Precautions

A safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses when handling the compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse thoroughly with water.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can ensure the accuracy and reproducibility of their in vitro studies investigating the effects of this potent benzazepine calcium channel blocker. It is essential to optimize the experimental conditions for each specific cell line and assay to obtain meaningful results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful Numbers for Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Administration of a Novel Calcium Channel Blocker (Analogue: SQ-31765) in Canine Models of Ischemia

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of SQ-31765 in canine models of ischemia is not publicly available. The following application notes and protocols are based on established methodologies for other calcium channel blockers, such as diltiazem and verapamil, in similar experimental settings. These protocols should serve as a guide and be adapted based on the specific physicochemical and pharmacological properties of this compound.

Introduction

Ischemic events, such as myocardial and cerebral ischemia, are leading causes of morbidity and mortality. Canine models of surgically induced ischemia provide a valuable translational platform to investigate the pathophysiology of these conditions and to evaluate the efficacy of novel therapeutic agents. Calcium channel blockers have been investigated for their potential to protect tissues from ischemic damage by mitigating the detrimental effects of calcium overload that occurs during an ischemic event. This document outlines protocols for the administration and evaluation of a novel calcium channel blocker, exemplified by this compound, in a canine model of myocardial ischemia.

Mechanism of Action of Calcium Channel Blockers in Ischemia

During ischemia, the lack of oxygen and nutrients leads to cellular depolarization and an inability to maintain ionic gradients. This results in an influx of calcium into the cell, triggering a cascade of detrimental events including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death. Calcium channel blockers, by inhibiting the influx of calcium through L-type voltage-gated calcium channels, are hypothesized to protect ischemic tissue by preventing this calcium overload.

Caption: Signaling pathway of calcium-mediated ischemic injury and the inhibitory action of a calcium channel blocker.

Quantitative Data Summary: Administration of Calcium Channel Blockers in Canine Myocardial Ischemia

The following table summarizes dosages and routes of administration for commonly studied calcium channel blockers in canine models of myocardial ischemia. This data can be used as a starting point for dose-ranging studies with this compound.

| Drug | Dosage | Route of Administration | Canine Model Details | Reference |

| Diltiazem | 20 µg/kg/min for 15 min, then 10 µg/kg/min for 4 hours | Intravenous (IV) Infusion | Conscious dogs with 4-hour coronary artery occlusion.[1] | [1] |

| Diltiazem | 0.1 mg/kg bolus, followed by 30 µg/kg/min infusion | Intravenous (IV) | Anesthetized dogs with 40 min coronary occlusion and 15 min reperfusion.[2] | [2] |

| Verapamil | 0.15 mg/kg | Intravenous (IV) | Anesthetized dogs with combined coronary occlusion and stenosis.[3] | [3] |

| Verapamil | 5, 10, and 20 µg/kg/min (incremental doses) | Intravenous (IV) | Open-chest dogs with partial coronary artery occlusion.[4] | [4] |

| Verapamil | 300 mg (20% verapamil in a polymeric matrix) | Epicardial Implant | Anesthetized open-chest dogs with recurrent 10-min coronary occlusions.[5] | [5] |

| Verapamil | 0.01 mg/kg/min | Intracoronary Infusion | Anesthetized dogs with 3-hour coronary occlusion and 3-hour reperfusion.[6] | [6] |

| Nifedipine | 0.05 mg/kg/day for 7 days | Not specified | Dogs with experimental myocardial infarction.[7] | [7] |

Experimental Protocols

Canine Model of Acute Myocardial Ischemia

This protocol describes the surgical induction of acute myocardial ischemia in a canine model. All procedures should be performed under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of diltiazem and dobutamine on myocardial ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verapamil in a new model of severe local myocardial ischaemia due to combined coronary occlusion and stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of verapamil on pH of ischemic canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epicardial controlled-release verapamil prevents ventricular tachycardia episodes induced by acute ischemia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]